molecular formula C18H20N2O3 B2653583 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034258-21-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2653583
CAS No.: 2034258-21-2
M. Wt: 312.369
InChI Key: RSFAUSSIBXWUTA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that combines an indole moiety with a furan ring. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity . The furan ring adds to the compound’s complexity and potential reactivity.

Preparation Methods

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves several steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The furan ring can be introduced through various cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions:

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and furan-containing molecules. Compared to these, N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of indole and furan rings, which may confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-8-15(12(2)23-11)18(22)19-10-17(21)14-4-5-16-13(9-14)6-7-20(16)3/h4-9,17,21H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFAUSSIBXWUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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